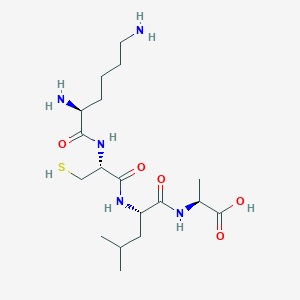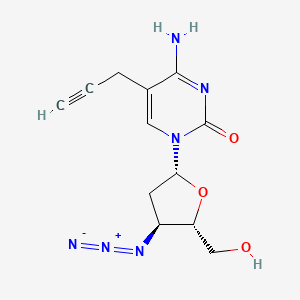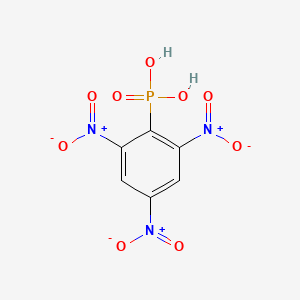
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances
Méthodes De Préparation
The synthesis of 1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-vinylimidazole with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted imidazolium salts.
Common reagents and conditions used in these reactions include solvents like water or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for use in pharmaceuticals and medical research.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to dissolve a wide range of substances and enhance the bioavailability of drugs.
Industry: The compound is used in the production of advanced materials, such as ionic liquids and polymers, due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets and pathways within cells. The compound can interact with cellular membranes, proteins, and enzymes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Amino-2-oxoethyl)-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: This compound is another imidazolium-based ionic liquid with similar properties but different alkyl chain lengths, leading to variations in solubility and thermal stability.
1-Ethyl-3-methylimidazolium chloride: Similar to the above compound, this one has a shorter alkyl chain, affecting its physical and chemical properties.
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound has a hydroxyl group, which can enhance its solubility in water and other polar solvents.
Propriétés
Numéro CAS |
192873-50-0 |
|---|---|
Formule moléculaire |
C7H12ClN3O |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
2-(3-ethenyl-1,2-dihydroimidazol-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-9-3-4-10(6-9)5-7(8)11;/h2-4H,1,5-6H2,(H2,8,11);1H |
Clé InChI |
DWPDCLRZFCUZLY-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C[NH+](C=C1)CC(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)



![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)





